(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
Overview
Description
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine: is a bicyclic amine with the molecular formula C₇H₁₃N. It is also known as bicyclo[2.2.1]heptan-2-amine, exo-. This compound is characterized by its unique structure, which includes a norbornane skeleton with an amino group attached to the second carbon in the exo position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of exo-2-Nitronorbornane: One common method for synthesizing (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the reduction of exo-2-nitronorbornane using hydrogen gas in the presence of a palladium catalyst.
Hydroamination of Norbornene: Another method involves the hydroamination of norbornene with ammonia or an amine in the presence of a suitable catalyst.
Industrial Production Methods: : Industrial production of this compound often employs the reduction of exo-2-nitronorbornane due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oximes, nitroso compounds.
Reduction: this compound hydrochloride.
Substitution: Various substituted norbornane derivatives .
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: The compound is known to inhibit putrescine N-methyltransferase, an enzyme involved in the biosynthesis of polyamines.
Medicine
Drug Development: This compound is investigated for its potential use in developing drugs targeting specific enzymes and receptors.
Industry
Mechanism of Action
Mechanism: : (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects primarily through the inhibition of putrescine N-methyltransferase. This enzyme is involved in the biosynthesis of polyamines, which are essential for cell growth and differentiation.
Molecular Targets and Pathways
Putrescine N-methyltransferase: Inhibition of this enzyme disrupts polyamine biosynthesis, affecting cellular functions.
CDK Kinase Inhibition: The compound is also used in the preparation of heterocyclic compounds that act as CDK kinase inhibitors, which are explored for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
endo-2-Aminonorbornane: A stereoisomer of (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine with the amino group in the endo position.
2-Aminonorbornane Hydrochloride: A derivative of this compound with a hydrochloride group.
Bornylamine: Another bicyclic amine with a similar structure but different functional groups.
Uniqueness: : this compound is unique due to its specific exo configuration, which imparts distinct chemical and biological properties. Its ability to inhibit putrescine N-methyltransferase and its use in catalysis and drug development highlight its versatility and importance in various fields .
Properties
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7242-92-4 | |
Record name | Exo-2-bornanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of exo-2-Aminonorbornane and how has it been studied?
A1: Exo-2-Aminonorbornane is a bicyclic molecule with an amino group (-NH2) attached to the exo position of the norbornane structure. Its conformational properties, crucial for understanding its interactions with other molecules, have been investigated using Fourier-transform microwave (FT-MW) spectroscopy and quantum chemical calculations []. This technique allowed researchers to identify two stable conformers (ss and st) arising from the internal rotation of the amino group [].
Q2: How does exo-2-Aminonorbornane interact with enzymes, and what are the implications of this interaction?
A2: Research indicates that exo-2-Aminonorbornane acts as a potent inhibitor of putrescine N-methyltransferase (PMT) []. This enzyme plays a crucial role in the biosynthesis of tropane alkaloids, a class of plant secondary metabolites with pharmaceutical importance []. Exo-2-Aminonorbornane exhibits a Ki value of 10.0 μM against PMT, signifying its strong inhibitory activity []. This inhibition likely arises from its structural similarity to the enzyme's natural substrate, putrescine []. When exo-2-Aminonorbornane was introduced to Hyoscyamus albus root cultures, a significant decrease in tropane alkaloid intermediates was observed, demonstrating its impact on the biosynthetic pathway [].
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